molecular formula C7H11NO5P2 B14252345 {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid CAS No. 344585-75-7

{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid

Cat. No.: B14252345
CAS No.: 344585-75-7
M. Wt: 251.11 g/mol
InChI Key: FJMOTJVSIZNBEG-UHFFFAOYSA-N
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Description

{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid is a complex organic compound characterized by its unique structure, which includes an aminophenyl group, a hydroxyphosphoryl group, and a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-aminophenol with phosphorus oxychloride to introduce the phosphoryl group, followed by hydrolysis to yield the hydroxyphosphoryl derivative. This intermediate is then reacted with a suitable phosphonic acid derivative under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups within the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein interactions.

    Industry: It is used in the production of specialty chemicals, polymers, and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The hydroxyphosphoryl and phosphonic acid groups are particularly important for binding interactions, while the aminophenyl group can participate in additional chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic acids: Compounds like aminomethylphosphonic acid and hydroxyethylidene diphosphonic acid share similar functional groups but differ in their overall structure and reactivity.

    Aminophenyl derivatives: Compounds such as 4-aminophenol and 4-aminobenzoic acid have similar aromatic amine groups but lack the phosphoryl and phosphonic acid functionalities.

Uniqueness

What sets {[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in catalysis.

Properties

CAS No.

344585-75-7

Molecular Formula

C7H11NO5P2

Molecular Weight

251.11 g/mol

IUPAC Name

[(4-aminophenyl)-hydroxyphosphoryl]methylphosphonic acid

InChI

InChI=1S/C7H11NO5P2/c8-6-1-3-7(4-2-6)14(9,10)5-15(11,12)13/h1-4H,5,8H2,(H,9,10)(H2,11,12,13)

InChI Key

FJMOTJVSIZNBEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)P(=O)(CP(=O)(O)O)O

Origin of Product

United States

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